molecular formula C24H25ClO5 B11153842 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B11153842
M. Wt: 428.9 g/mol
InChI Key: XMXZLUCJYHXRNB-UHFFFAOYSA-N
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Description

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen-2-one core with various substituents, making it a potential candidate for various applications in scientific research.

Preparation Methods

The synthesis of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Scientific Research Applications

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It can also interfere with microtubule polymerization and tumor angiogenesis, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar compounds to 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate include:

Properties

Molecular Formula

C24H25ClO5

Molecular Weight

428.9 g/mol

IUPAC Name

(6-chloro-3-hexyl-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate

InChI

InChI=1S/C24H25ClO5/c1-4-5-6-7-11-18-15(2)19-13-20(25)22(14-21(19)29-24(18)27)30-23(26)16-9-8-10-17(12-16)28-3/h8-10,12-14H,4-7,11H2,1-3H3

InChI Key

XMXZLUCJYHXRNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C3=CC(=CC=C3)OC)Cl)C

Origin of Product

United States

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